

A Technical Guide to (4-(Bromomethyl)phenyl)methanamine: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-(Bromomethyl)phenyl)methanamine
Cat. No.:	B1325371
	Get Quote

Abstract

This technical guide provides a comprehensive overview of **(4-(Bromomethyl)phenyl)methanamine**, a bifunctional building block crucial for chemical synthesis and drug discovery. It details the compound's commercial availability, chemical properties, and significant applications. Furthermore, this document outlines a key synthetic protocol for its preparation and visualizes the synthetic pathway and its utility in chemical biology workflows. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to (4-(Bromomethyl)phenyl)methanamine

(4-(Bromomethyl)phenyl)methanamine, with CAS number 76907-30-9, is a versatile organic compound featuring two distinct reactive sites: a nucleophilic primary amine ($-\text{CH}_2\text{NH}_2$) and an electrophilic benzylic bromide ($-\text{CH}_2\text{Br}$).^[1] This dual functionality allows for sequential and controlled chemical modifications, making it an invaluable linker molecule in the synthesis of complex molecular architectures.^[1] The benzylic position of the bromide enhances its reactivity

as a leaving group in nucleophilic substitution reactions, while the primary amine serves as a key handle for forming amides, imines, and other nitrogen-containing functionalities.[\[1\]](#) These characteristics make it a strategic component in combinatorial chemistry and the development of novel pharmaceuticals and functional materials.[\[1\]](#)

Chemical and Physical Properties

The fundamental properties of **(4-(Bromomethyl)phenyl)methanamine** are summarized below. This data is compiled from various chemical suppliers and databases.

Property	Value	Source
CAS Number	769057-30-9	[2] [3] [4]
Molecular Formula	C ₈ H ₁₀ BrN	[2] [3] [4]
Molecular Weight	200.08 g/mol	[1] [4]
IUPAC Name	[4- (bromomethyl)phenyl]methanamine	[4]
Synonyms	4-(Bromomethyl)benzylamine, 1-[4-(Bromomethyl)phenyl]methanamine	[4]
InChI Key	FVFJGQJXAWCHIE- UHFFFAOYSA-N	[1]
Purity	Typically ≥90-95%	[2]

Commercial Availability

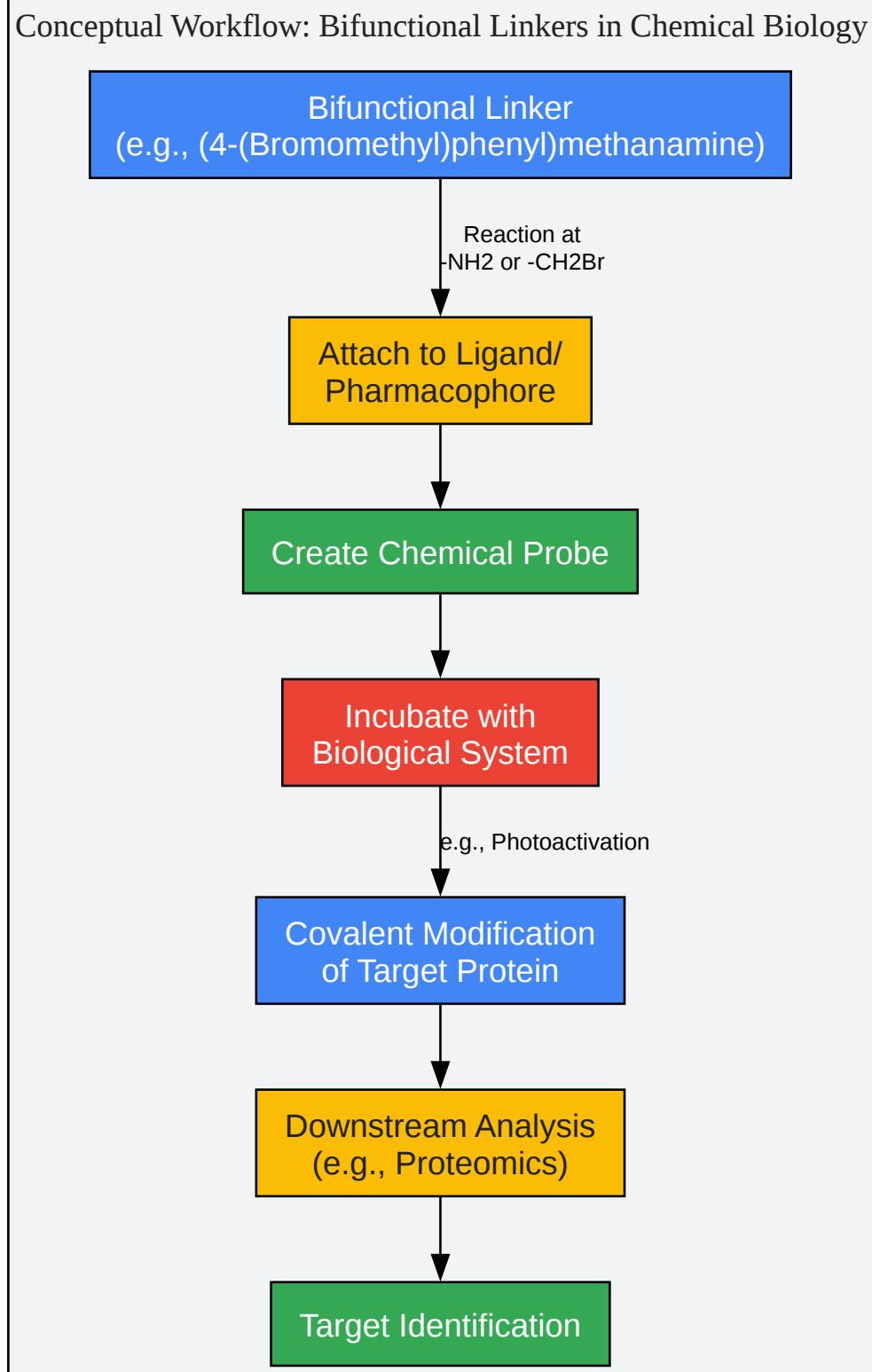
(4-(Bromomethyl)phenyl)methanamine is available from several chemical suppliers for research and development purposes. It is important to note that this chemical is intended for laboratory use only and not for human or veterinary applications.[\[1\]](#)[\[3\]](#) Pricing and specific quantities are generally available upon request from the suppliers.

Supplier	Catalog Number (Example)	Purity	Notes
Sigma-Aldrich	ATC311763472	90%	Pricing and availability may require login or direct contact.
Benchchem	B1325371	Not specified	For research use only. [1]
Ambeed	Not specified	Not specified	May be subject to hazardous material shipping fees. [5]
CymitQuimica	IN-DA00G9Q8	Not specified	Intended for lab use only. [3]
AOBChem (奥佰医药)	AB01913	95%	Listed as in stock. [2]

Applications in Synthesis and Drug Discovery

The unique structure of **(4-(Bromomethyl)phenyl)methanamine** makes it a valuable intermediate in the synthesis of a wide range of organic molecules.

Dual-Functional Linker


The compound's primary utility lies in its role as a heterobifunctional linker. The amine and bromomethyl groups can be reacted selectively, providing chemists with significant flexibility in designing synthetic routes for complex targets such as macrocycles and diverse heterocyclic systems.[\[1\]](#)

Pharmaceutical Synthesis

This building block is relevant in the synthesis of biologically active compounds. For instance, its structural motifs are found in precursors to important pharmaceuticals. A notable example is its relevance in synthetic routes toward selective EP2 receptor agonists like Omidenepag Isopropyl, which is used in the treatment of glaucoma.[\[1\]](#)

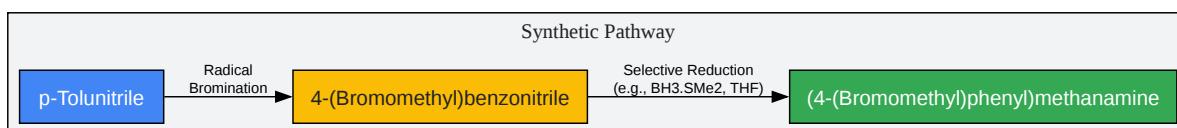
Chemical Probe Development

While not directly **(4-(Bromomethyl)phenyl)methanamine**, structurally related compounds are used to create trifunctional chemical probes.^[6] These probes contain a synthetic handle (like a bromomethyl group), a photoactivatable group, and a reporter tag (like an alkyne).^[6] This allows for covalent modification of biological targets upon UV activation, enabling downstream applications such as target identification and validation.^[6] The logical workflow for such an application is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for using bifunctional linkers in chemical probe synthesis for target identification.

Key Experimental Protocols


A primary method for synthesizing **(4-(Bromomethyl)phenyl)methanamine** is through the selective reduction of 4-(bromomethyl)benzonitrile. This approach is advantageous due to the commercial availability of the nitrile precursor.

Synthesis via Selective Nitrile Reduction

The critical step is the chemoselective reduction of the nitrile group to a primary amine without affecting the labile benzylic bromide.[\[1\]](#)

- Starting Material: 4-(Bromomethyl)benzonitrile. This precursor can be prepared via the radical bromination of p-tolunitrile.[\[1\]](#)
- Reducing Agent: Borane dimethyl sulfide complex ($\text{BH}_3\cdot\text{SMe}_2$) is a common and effective reagent for this transformation under mild conditions.[\[1\]](#)
- Solvent: An aprotic solvent such as tetrahydrofuran (THF) is typically used.[\[1\]](#)
- General Procedure: The reaction generally involves dissolving 4-(bromomethyl)benzonitrile in THF and cooling the mixture (e.g., to 0°C). The borane dimethyl sulfide complex is then added, and the reaction is allowed to warm to room temperature and may be refluxed to ensure complete conversion.[\[1\]](#) Subsequent workup and purification yield the desired **(4-(Bromomethyl)phenyl)methanamine**.

The synthetic pathway is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Synthesis of **(4-(Bromomethyl)phenyl)methanamine** from p-tolunitrile.

Conclusion

(4-(Bromomethyl)phenyl)methanamine is a commercially available and highly valuable reagent for synthetic chemistry. Its dual reactivity enables its use as a versatile linker in the construction of complex molecules for pharmaceutical and materials science applications. The well-established synthetic route via selective nitrile reduction provides a reliable method for its preparation in a laboratory setting. This guide provides foundational information for researchers looking to incorporate this powerful building block into their synthetic and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-(Bromomethyl)phenyl)methanamine | 769057-30-9 | Benchchem [benchchem.com]
- 2. allbiopharm.com [allbiopharm.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. (4-(Bromomethyl)phenyl)methanamine | C8H10BrN | CID 24721042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 769057-30-9|(4-(Bromomethyl)phenyl)methanamine| Ambeed [ambeed.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- To cite this document: BenchChem. [A Technical Guide to (4-(Bromomethyl)phenyl)methanamine: Commercial Availability, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1325371#commercial-availability-of-4-bromomethyl-phenyl-methanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com